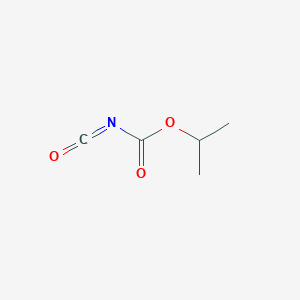
propan-2-yl N-carbonylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl N-carbonylcarbamate is a chemical compound with the molecular formula C₄H₉NO₂. It is a type of carbamate, which are esters of carbamic acid. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl N-carbonylcarbamate can be synthesized through several methods. One common method involves the reaction of isopropyl alcohol with urea in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it an efficient and cost-effective process .
Another method involves the reaction of isopropylamine with phosgene, followed by the addition of an alcohol. This method requires careful handling of phosgene, a toxic and hazardous reagent .
Industrial Production Methods
In industrial settings, this compound is often produced using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as metal oxides or organic bases, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl N-carbonylcarbamate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acid or base catalysts, water, room temperature.
Oxidation: Potassium permanganate, hydrogen peroxide, elevated temperatures.
Substitution: Nucleophiles (amines, alcohols), solvents (e.g., dichloromethane), room temperature.
Major Products
Hydrolysis: Isopropyl alcohol, carbamic acid.
Oxidation: Isopropyl carbamate.
Substitution: Various carbamate derivatives.
Scientific Research Applications
Propan-2-yl N-carbonylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.
Biology: Studied for its potential as a protective group for amines in peptide synthesis.
Medicine: Investigated for its potential use as a drug intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of propan-2-yl N-carbonylcarbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of enzymes by forming a covalent bond with the active site, thereby blocking the substrate from binding. This inhibition can lead to various biological effects, such as the disruption of metabolic pathways in pests .
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl carbamate: Similar structure but lacks the N-carbonyl group.
Phenyl N-(propan-2-yl)carbamate: Contains a phenyl group instead of a propan-2-yl group.
2-methylbut-3-yn-2-yl carbamate: Contains an alkyne group, used as an antiepileptic drug.
Uniqueness
Propan-2-yl N-carbonylcarbamate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C5H7NO3 |
|---|---|
Molecular Weight |
129.11 g/mol |
IUPAC Name |
propan-2-yl N-(oxomethylidene)carbamate |
InChI |
InChI=1S/C5H7NO3/c1-4(2)9-5(8)6-3-7/h4H,1-2H3 |
InChI Key |
PCWJSLJQMQRBKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















